

# Cyanine3.5 DBCO: Application Notes for Copper-Free Click Chemistry

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## Compound of Interest

Compound Name: Cyanine3.5 carboxylic acid

Cat. No.: B606858

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## Introduction

Cyanine3.5 DBCO is a fluorescent probe designed for the specific labeling of azide-modified biomolecules via copper-free click chemistry. This reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a robust and bioorthogonal method for attaching the bright and photostable Cyanine3.5 fluorophore to various targets. The dibenzocyclooctyne (DBCO) moiety reacts specifically and efficiently with azides without the need for a cytotoxic copper catalyst, making it ideal for applications in sensitive biological systems, including live cell imaging and in vivo studies.[1][2] Cyanine3.5 is an orange-red fluorescent dye with properties similar to Cy3.5®, offering excellent brightness and photostability.[3][4] Its fluorescence is insensitive to pH changes between 4 and 10, a desirable characteristic for various biological applications.[3][4]

These application notes provide detailed protocols for the use of Cyanine3.5 DBCO in labeling proteins and cells, along with quantitative data to guide experimental design.

## Quantitative Data Summary

The following tables summarize the key properties of Cyanine3.5 DBCO and provide typical parameters for labeling experiments.

Table 1: Physicochemical and Spectroscopic Properties of Cyanine3.5 DBCO

Property	Value
Molecular Formula	C <sub>59</sub> H <sub>61</sub> BF <sub>4</sub> N <sub>4</sub> O <sub>2</sub>
Molecular Weight	944.95 g/mol [3]
Excitation Maximum (λ <sub>ex</sub> )	~591 nm[3][4]
Emission Maximum (λ <sub>em</sub> )	~604 nm[3][5]
Molar Extinction Coefficient (ε)	116,000 cm <sup>-1</sup> M <sup>-1</sup> [3][4]
Fluorescence Quantum Yield (Φ)	0.35[3][5]
Solubility	Soluble in organic solvents (DMF, DMSO, dichloromethane), insoluble in water[3][4]
Storage Conditions	Store at -20°C in the dark for up to 24 months[3]

Table 2: Typical Reaction Parameters for Labeling with Cyanine3.5 DBCO

Parameter	In Vitro Protein Labeling	Live Cell Labeling
Biomolecule	Azide-modified protein	Metabolically azide-labeled cells
Cyanine3.5 DBCO Stock Solution	1-10 mM in anhydrous DMSO or DMF	1-10 mM in anhydrous DMSO or DMF
Molar Excess of Dye	2-10 fold over biomolecule	N/A
Final Staining Concentration	N/A	5-50 μM
Reaction/Incubation Time	1-4 hours at room temperature or 37°C	30-60 minutes at 37°C
Reaction Buffer	PBS or other amine-free buffer, pH 7.4	Cell culture medium

## Experimental Protocols

### Protocol 1: Labeling of Purified Azide-Modified Proteins

This protocol describes a general procedure for labeling a purified protein that has been functionalized with azide groups.

Materials:

- Azide-modified protein
- Cyanine3.5 DBCO
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Phosphate-buffered saline (PBS), pH 7.4
- Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

- Prepare Cyanine3.5 DBCO Stock Solution:
  - Allow the vial of Cyanine3.5 DBCO to equilibrate to room temperature before opening.
  - Prepare a 1-10 mM stock solution of Cyanine3.5 DBCO in anhydrous DMSO or DMF. For example, to make a 10 mM stock solution, dissolve 1 mg of Cyanine3.5 DBCO (MW 944.95) in approximately 106  $\mu$ L of anhydrous DMSO.
  - Vortex the solution until the dye is completely dissolved. This stock solution should be prepared fresh before each use to minimize hydrolysis.
- Prepare Protein Solution:
  - Dissolve the azide-modified protein in PBS (or another suitable amine-free buffer) to a final concentration of 1-10 mg/mL.
  - Ensure the buffer is free of sodium azide as it will compete with the azide-modified protein for reaction with the DBCO group.
- Labeling Reaction:

- Add a 2- to 10-fold molar excess of the Cyanine3.5 DBCO stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
- Mix the reaction gently and incubate for 1-4 hours at room temperature or 37°C, protected from light.
- Purification of the Labeled Protein:
  - Separate the Cyanine3.5-labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.
  - Collect the fractions containing the labeled protein, which will be identifiable by its color.
- Characterization (Optional):
  - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 591 nm (for Cyanine3.5).

## Protocol 2: Live Cell Imaging of Metabolically Labeled Glycans

This protocol outlines the steps for labeling and imaging cell surface glycans that have been metabolically engineered to contain azide groups.

Materials:

- Mammalian cells cultured on glass-bottom dishes or coverslips
- Azide-modified sugar precursor (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
- Complete cell culture medium
- Cyanine3.5 DBCO
- Anhydrous DMSO
- Live cell imaging buffer (e.g., phenol red-free medium)

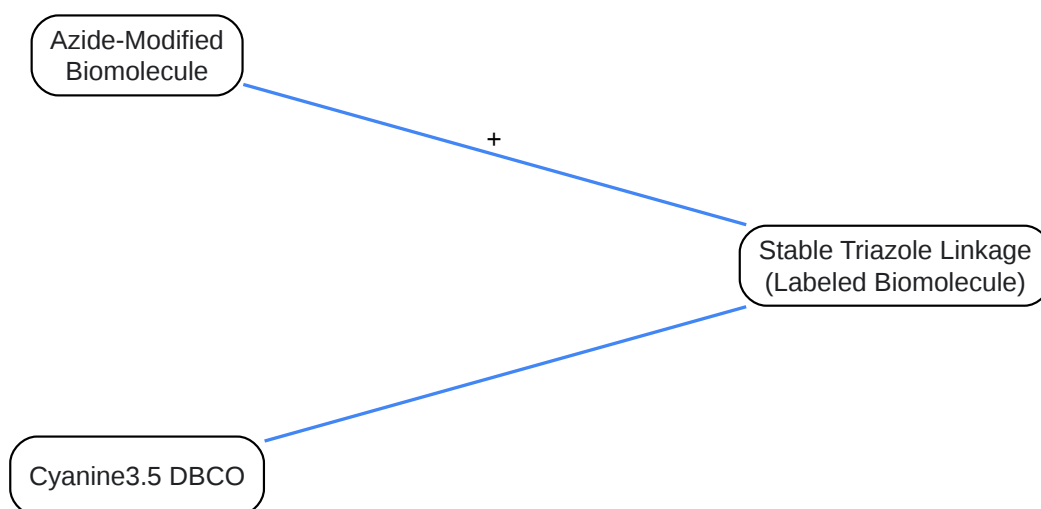
- Fluorescence microscope with appropriate filters for Cyanine3.5

#### Procedure:

- Metabolic Labeling of Cells:
  - Culture cells in complete cell culture medium containing an azide-modified sugar (e.g., 25-50  $\mu$ M Ac4ManNAz) for 1-3 days. This allows the cells to metabolically incorporate the azido sugar into their glycans.[3]
- Cell Washing:
  - After the incubation period, gently wash the cells two to three times with warm PBS or cell culture medium to remove any unincorporated azide precursor.
- Preparation of Cyanine3.5 DBCO Staining Solution:
  - Prepare a 1-10 mM stock solution of Cyanine3.5 DBCO in anhydrous DMSO.
  - Dilute the stock solution in pre-warmed live cell imaging buffer to a final concentration of 5-50  $\mu$ M. The optimal concentration should be determined for each cell type and experimental condition to maximize signal and minimize background.
- Cell Labeling:
  - Add the Cyanine3.5 DBCO staining solution to the azide-labeled cells.
  - Incubate the cells for 30-60 minutes at 37°C in a CO<sub>2</sub> incubator, protected from light.
- Washing:
  - Remove the staining solution and wash the cells three to four times with fresh, warm live cell imaging buffer to remove any unreacted Cyanine3.5 DBCO.
- Imaging:
  - The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filter sets for Cyanine3.5 (excitation ~591 nm, emission ~604 nm).

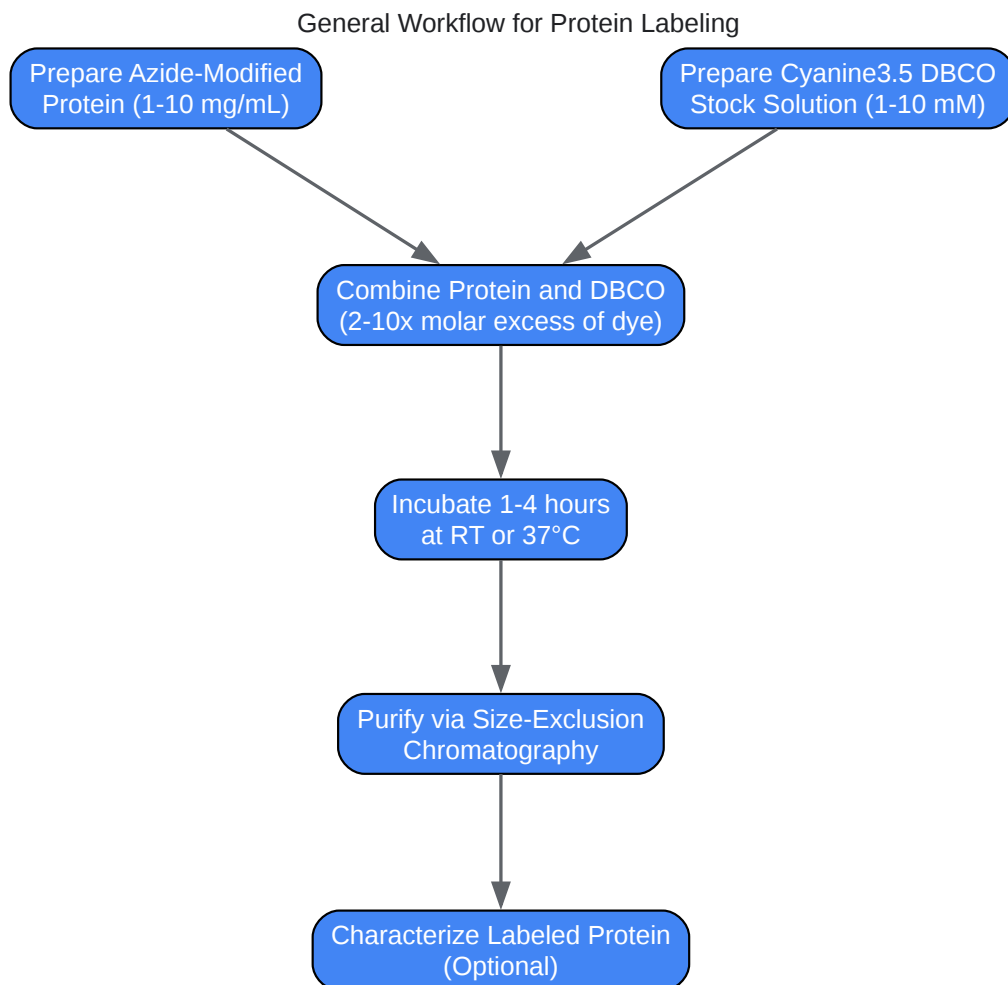
## Visualizations

### Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction



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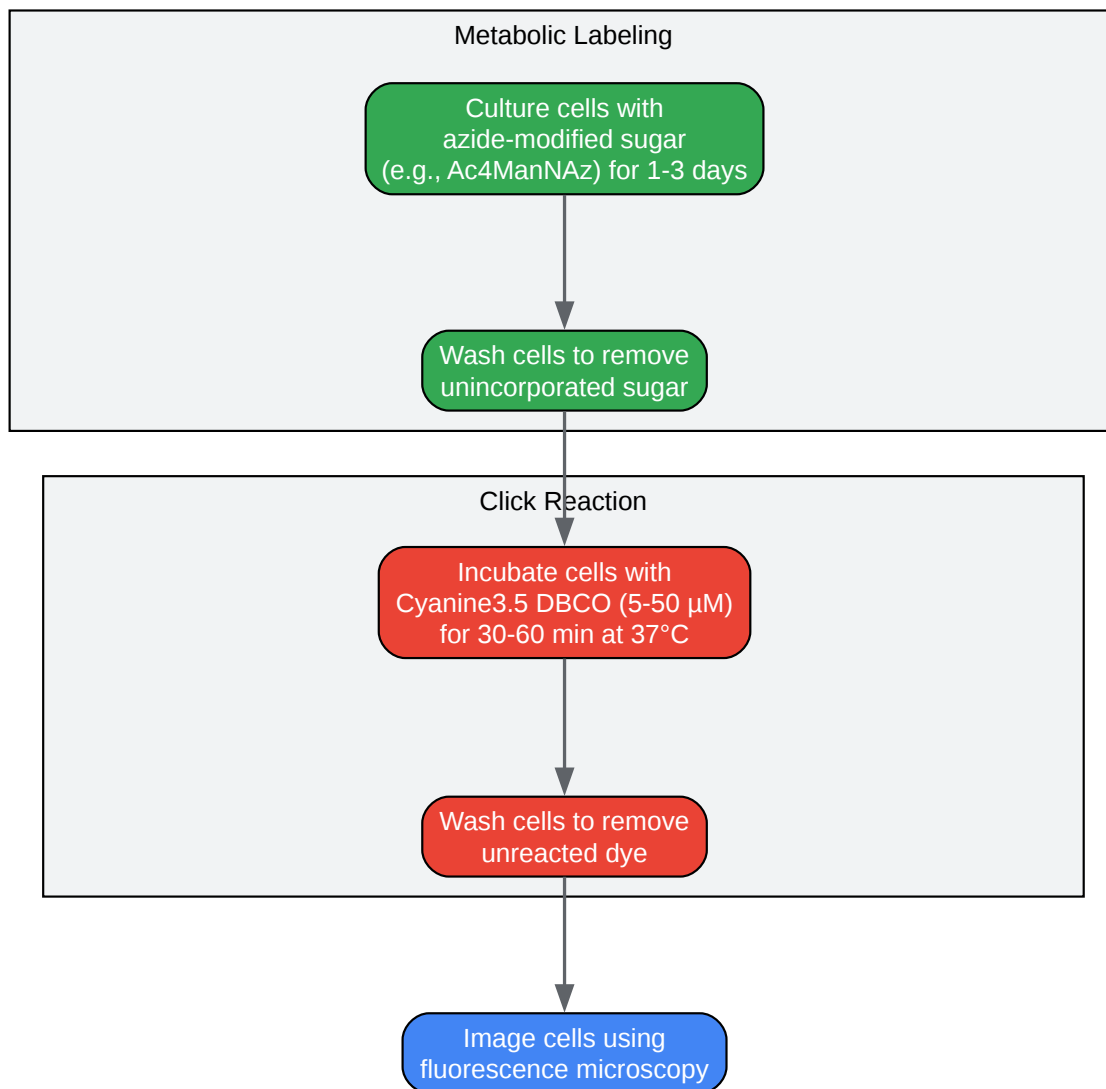
Caption: Copper-Free Click Chemistry Reaction.



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Caption: Experimental Workflow for Protein Labeling.

## Workflow for Live Cell Imaging of Glycans



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Caption: Workflow for Live Cell Imaging of Glycans.

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